3-(m-Chlorophenoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8H |
InChI Key |
BENAOXJXCWCSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Identity and Properties of 3 M Chlorophenoxy Pyridine
The compound 3-(m-Chlorophenoxy)pyridine is a specific substituted pyridine (B92270) derivative. Its structural features and physicochemical properties are fundamental to its role in chemical synthesis and research.
| Property | Value |
| IUPAC Name | 3-(3-chlorophenoxy)pyridine |
| CAS Registry Number | 31251-59-9 nih.gov |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Physical State | Not explicitly found in search results, but likely a solid or liquid at room temperature. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |
| Melting Point | Not explicitly found in search results. |
| Boiling Point | Not explicitly found in search results. |
Synthesis and Manufacturing of 3 M Chlorophenoxy Pyridine
Common Synthetic Routes
Two of the most prevalent methods for synthesizing diaryl ethers, and by extension this compound, are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In the context of synthesizing this compound, this would entail the reaction of 3-hydroxypyridine (B118123) with 1-bromo-3-chlorobenzene (B44181) or 3-chlorophenol (B135607) with a 3-halopyridine in the presence of a copper catalyst and a base.
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig reactions, can also be adapted for C-O bond formation to create diaryl ethers. This would involve the reaction of 3-hydroxypyridine with an activated aryl halide or vice versa, in the presence of a palladium catalyst, a suitable ligand, and a base.
Antifungal Research
Purification and Characterization
Following synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from impurities based on differences in polarity.
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure crystalline material.
Once purified, the identity and purity of the compound are confirmed using various analytical techniques, including those detailed in the following section.
Spectroscopic and Analytical Characterization
NMR Spectroscopy (¹H and ¹³C)
¹H NMR: The proton NMR spectrum of this compound would exhibit a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the pyridine (B92270) ring and the chlorophenyl ring would appear as distinct multiplets, with their specific chemical shifts and coupling patterns providing information about their relative positions.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be influenced by their local electronic environment, with carbons attached to the nitrogen and oxygen atoms appearing at characteristic downfield positions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
C-O-C stretching vibrations for the diaryl ether linkage.
C=C and C=N stretching vibrations within the aromatic pyridine and benzene (B151609) rings.
C-H stretching and bending vibrations for the aromatic protons.
A C-Cl stretching vibration, typically found in the fingerprint region.
The NIST WebBook provides IR spectral data for 3-chloropyridine, which can serve as a reference for some of the expected vibrational modes. nist.govnist.gov
Influence of Phenoxy Moiety Positioning
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of the compound (205.64 for C₁₁H₈ClNO). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio). Fragmentation would likely involve cleavage of the ether bond and loss of small neutral molecules or radicals from the aromatic rings.
Applications in Chemical Research
Building Block in Organic Synthesis
The structure of this compound, with its two distinct aromatic rings and reactive sites, makes it a useful starting material for the synthesis of more complex molecules. The chlorine atom can be a site for further functionalization through various cross-coupling reactions, and the pyridine (B92270) nitrogen can be quaternized or oxidized to introduce new functionalities.
Time-Dependent DFT (TD-DFT) for Electronic Properties
Intermediate in the Development of Novel Compounds
Research into new pharmaceuticals and agrochemicals often involves the synthesis and screening of large libraries of compounds. Halogenated phenoxypyridines, including this compound, can serve as key intermediates in the construction of these libraries. For example, related phenoxypyridine structures have been investigated for their potential as COX-2 inhibitors and for their insecticidal and fungicidal properties. mdpi.combohrium.com The specific substitution pattern of this compound provides a unique scaffold that can be elaborated upon to explore structure-activity relationships in the development of new bioactive molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(m-Chlorophenoxy)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyridine derivatives and m-chlorophenol. For example, halogenated pyridines (e.g., 3-chloropyridine) react with m-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring reaction progress via TLC or HPLC is critical to optimize stoichiometry and temperature. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to verify substitution patterns. For instance, the meta-chlorophenoxy group will exhibit distinct aromatic splitting in ¹H NMR (δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation. Computational methods (DFT-B3LYP/6-31G*) can predict bond angles and compare with experimental data .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Test concentrations ranging from 1–100 µg/mL, with controls (e.g., ampicillin). Data interpretation should account for solubility limitations (DMSO as co-solvent) and confirm minimal inhibitory concentrations (MICs) via triplicate trials .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved in studies of this compound derivatives?
- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) to establish selectivity indices (SI). Mechanistic studies (e.g., flow cytometry for apoptosis, ROS assays) clarify whether cytotoxicity arises from target-specific interactions or off-target effects. Cross-validate findings with structural analogs to isolate functional groups responsible for toxicity .
Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring during derivatization?
- Methodological Answer : Employ directing groups (e.g., -OMe, -CF₃) to control electrophilic substitution sites. For example, a methoxy group at the 2-position directs chlorination to the 5-position. Transition-metal catalysis (e.g., Pd-mediated C–H activation) enables site-selective cross-coupling. Computational modeling (e.g., Fukui indices) predicts reactive sites to guide experimental design .
Q. How do solvent effects and substituent electronic properties influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Conduct kinetic studies in polar aprotic (DMF, DMSO) vs. protic (EtOH) solvents. Compare activation energies (Eyring plots) for reactions with amines or thiols. Hammett σ constants quantify substituent effects: electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the pyridine ring, accelerating substitution rates. Solvent dielectric constants correlate with transition-state stabilization .
Q. What analytical approaches resolve discrepancies in reported spectral data (e.g., conflicting IR or NMR peaks)?
- Methodological Answer : Replicate experiments under standardized conditions (deuterated solvents, calibrated instruments). Use heteronuclear NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental IR spectra with DFT-predicted vibrational modes. Cross-reference with databases (PubChem, NIST) to identify impurities or hydration states .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported logP values for this compound across studies?
- Methodological Answer : Standardize measurement protocols (shake-flask vs. HPLC-derived logP). Account for pH-dependent ionization (pKa ~4.2 for pyridine nitrogen) using software like MarvinSketch. Validate with octanol-water partitioning experiments at controlled pH (e.g., 7.4 for physiological relevance). Discrepancies often arise from solvent impurities or inadequate equilibration time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
